(2R,3R,7S)-7-(bromomethyl)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]decane
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Overview
Description
(2R,3R,7S)-7-(bromomethyl)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromomethyl group, a methyl group, and two phenyl groups attached to a dioxaspirodecane core. The stereochemistry of the compound is defined by the (2R,3R,7S) configuration, indicating the specific spatial arrangement of the substituents around the spiro center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,7S)-7-(bromomethyl)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the bromomethyl group via bromination. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,7S)-7-(bromomethyl)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove or alter functional groups, such as converting the bromomethyl group to a methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide or potassium cyanide for substitution reactions, oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield azides, nitriles, or other substituted derivatives, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
(2R,3R,7S)-7-(bromomethyl)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]decane has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways and as a probe to investigate enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3R,7S)-7-(bromomethyl)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules with bromomethyl groups, such as bromomethyl methyl ether and 2-bromoethyl methyl ether . These compounds share structural similarities but differ in their specific substituents and stereochemistry.
Uniqueness
The uniqueness of (2R,3R,7S)-7-(bromomethyl)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]decane lies in its specific stereochemistry and the presence of both bromomethyl and phenyl groups. This combination of features makes it a valuable compound for various applications, as it offers a distinct set of chemical properties and reactivity patterns compared to other similar molecules.
Properties
Molecular Formula |
C22H25BrO2 |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
(2R,3R,7S)-7-(bromomethyl)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C22H25BrO2/c1-21(16-23)13-8-14-22(15-21)24-19(17-9-4-2-5-10-17)20(25-22)18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3/t19-,20-,21+/m1/s1 |
InChI Key |
INQNKWGUPRZTMK-NJYVYQBISA-N |
Isomeric SMILES |
C[C@@]1(CCCC2(C1)O[C@@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)CBr |
Canonical SMILES |
CC1(CCCC2(C1)OC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)CBr |
Origin of Product |
United States |
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